ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro ring system. Key structural elements include:
- Z-configuration of the imino group, influencing molecular geometry and intermolecular interactions .
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and heterocyclic motifs are prevalent.
Properties
IUPAC Name |
ethyl 3-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-3-26-19-12-9-17(22(28)31-4-2)15-20(19)32-23(26)24-21(27)16-7-10-18(11-8-16)33(29,30)25-13-5-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRDGPJEDIZNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzothiazole derivative using pyrrolidine sulfonyl chloride under basic conditions.
Formation of the Imino Group: The imino group is introduced by reacting the sulfonylated benzothiazole with 4-(pyrrolidine-1-sulfonyl)benzoyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Functional Group Variations
Ethyl Carboxylate Derivatives
- I-6230, I-6232, I-6273 (): These pyridazine- and isoxazole-containing analogs share the ethyl benzoate ester group but differ in their aromatic substituents.
- Ethyl thiazolo-pyrimidine derivatives (): Compounds like those in and feature fused thiazolo-pyrimidine cores instead of benzothiazole. The methoxybenzylidene group in introduces electron-donating effects, contrasting with the electron-withdrawing sulfonyl group in the target .
Heterocyclic Core Modifications
Physicochemical and Electronic Properties
- Electron-withdrawing vs. In contrast, the 3-methylisoxazol-5-yl group in I-6273 () is electron-rich, favoring hydrophobic interactions . Chlorobenzyloxy substituents () introduce steric bulk and lipophilicity, whereas the target’s sulfonyl group improves aqueous solubility despite its size .
- Hydrogen-Bonding Capacity: The sulfonyl group in the target compound can act as a strong hydrogen-bond acceptor, similar to carbonyl groups in I-6473 (). However, the absence of hydrogen-bond donors in the target may limit its ability to form extensive networks compared to compounds with hydroxyl or amino groups .
Crystallographic and Conformational Considerations
- Ring Puckering and Flexibility: The dihydro-benzothiazole ring in the target may exhibit puckering, as described in Cremer & Pople’s ring puckering coordinates ().
- Database Comparisons :
- The Cambridge Structural Database (CSD) () contains over 250,000 entries, which could provide bond length/angle data for analogous compounds. For example, the C=O bond in the ethyl carboxylate group is likely ~1.21 Å, consistent with other esters in the CSD .
Biological Activity
Ethyl (2Z)-3-ethyl-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core, which is known for various biological activities. The presence of the pyrrolidine sulfonamide moiety suggests potential interactions with biological targets involved in inflammation and cancer pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | SK-Hep-1 (Liver) | 15 | |
| Compound B | MDA-MB-231 (Breast) | 10 | |
| Compound C | NUGC-3 (Gastric) | 12 |
These findings indicate that the compound may possess selective toxicity towards cancer cells, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial activity. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 50 µg/mL against various pathogens, suggesting that this compound could exhibit similar effects.
Table 2: Antimicrobial Activity
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Antibacterial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis, a common target for antimicrobial agents.
- Antifungal Activity : Benzothiazoles can disrupt fungal cell membrane integrity.
Case Studies
A notable case study involved the evaluation of a related benzothiazole compound in a murine model of breast cancer. The study reported a significant reduction in tumor size after treatment with the compound over four weeks compared to the control group. This suggests that this compound could be effective in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
